
Hdac1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac1-IN-3 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylase 1 have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can reactivate silenced tumor suppressor genes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the Core Structure: This step often involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent production.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality Control: Rigorous testing of the final product to ensure it meets the required specifications.
化学反应分析
Types of Reactions
Hdac1-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
Hdac1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of histone deacetylase 1 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is valuable in research focused on understanding epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and safety profiles.
Neurodegenerative Diseases: Research into neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease also utilizes this compound to explore potential therapeutic avenues.
作用机制
Hdac1-IN-3 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action are primarily related to chromatin remodeling and transcriptional regulation.
相似化合物的比较
Hdac1-IN-3 can be compared with other histone deacetylase inhibitors such as:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of certain types of cancer.
Uniqueness
This compound is unique in its specificity for histone deacetylase 1, which allows for targeted inhibition with potentially fewer side effects compared to broader-spectrum inhibitors. This specificity makes it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C22H24ClN7O2 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC 名称 |
2-[2-[(6-cyano-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N7O2.ClH/c1-27-10-17(18-3-2-15(7-23)6-19(18)27)11-28-12-22(13-28)4-5-29(14-22)21-24-8-16(9-25-21)20(30)26-31;/h2-3,6,8-10,31H,4-5,11-14H2,1H3,(H,26,30);1H |
InChI 键 |
NPDHHPIUUWFZPB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


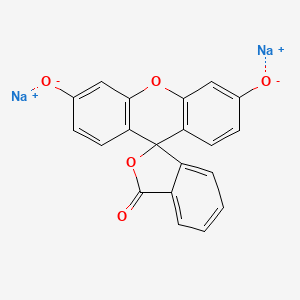
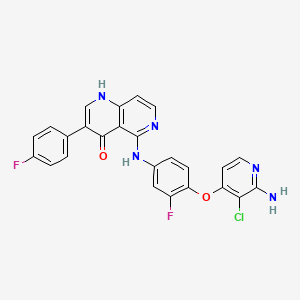
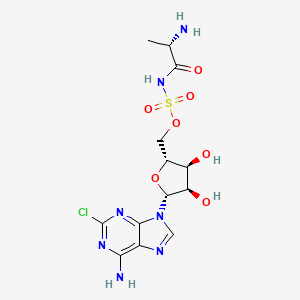

![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)

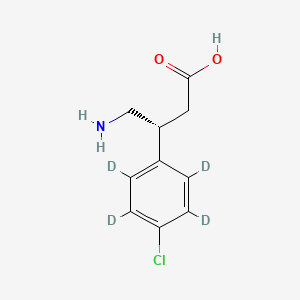



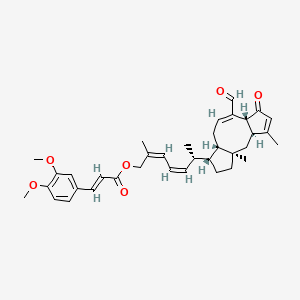


![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
